7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol
CAS No.:
Cat. No.: VC16324893
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O2 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 7-[morpholin-4-yl(phenyl)methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2 |
| Standard InChI Key | QEEPFVBIIRLELX-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Introduction
Structural Characteristics and Molecular Geometry
Molecular Architecture
The title compound features a quinoline core (C₉H₇NO) fused with a hydroxyl group at position 8 and a morpholin-4-yl(phenyl)methyl substituent at position 7. The quinoline system adopts a planar conformation, while the benzene (C₆H₅) and morpholine (C₄H₉NO) rings project into distinct spatial orientations. X-ray diffraction analyses reveal that the dihedral angles between the quinoline plane and the benzene and morpholine rings are 81.05(4)° and 61.16(5)°, respectively . The benzene and morpholine rings themselves form a dihedral angle of 83.59(4)°, creating a twisted molecular geometry that influences packing interactions .
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source |
|---|---|---|
| O1–C8 (hydroxyl group) | 1.3554(15) | |
| N2–C10 (morpholine bridge) | 1.5195(18) | |
| Dihedral angle (quinoline-benzene) | 81.05(4)° | |
| Dihedral angle (quinoline-morpholine) | 61.16(5)° |
Table 2: Hydrogen Bond Parameters
| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
|---|---|---|---|---|
| O1–H1A⋯N1 | 0.85(2) | 1.96(2) | 2.721(2) | 148(2) |
Synthesis and Crystallization
Synthetic Route
The compound is synthesized via a one-pot condensation reaction:
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Reactants: 8-Hydroxyquinoline (14.5 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and morpholine (8.71 g, 0.1 mol) are dissolved in acetone (25 mL) .
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Reaction Conditions: The mixture is stirred at 305 K for 30 minutes, then left undisturbed for 48 hours .
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Workup: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pale-brown crystals (70% yield) .
Crystallographic Refinement
Single-crystal X-ray analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.8776(10) Å, b = 7.6503(13) Å, c = 36.447(6) Å, and V = 1638.8(5) ų . The structure was solved using direct methods and refined to R₁ = 0.0374 and wR₂ = 0.0950 . Hydrogen atoms were refined using a riding model, except for the hydroxyl hydrogen (H1A), which was located in a difference Fourier map .
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| Unit cell volume (ų) | 1638.8(5) | |
| Z | 4 | |
| R factor (R₁) | 0.0374 |
Biological Relevance and Derivative Activities
Structure-Activity Relationships (SAR)
The morpholine and benzyl groups in this compound may enhance pharmacokinetic properties:
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